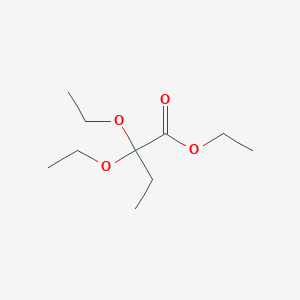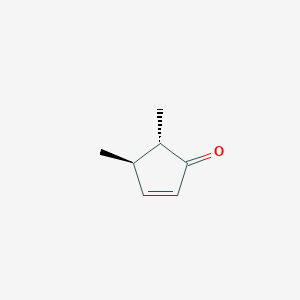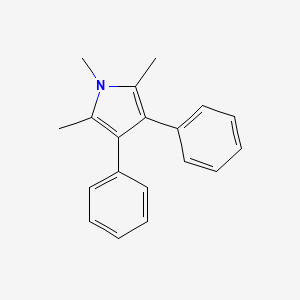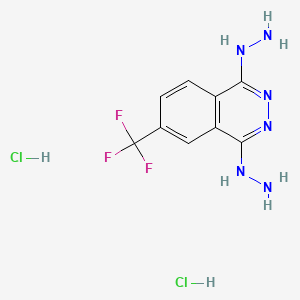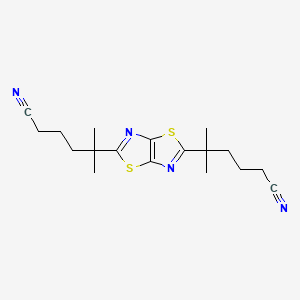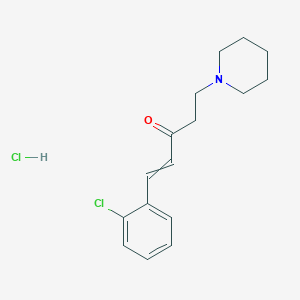
1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a pentenone structure, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride typically involves the reaction of 2-chlorophenylacetone with piperidine under specific conditions. The process begins with the preparation of 2-chlorophenylacetone, which is then reacted with piperidine in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)-2-(methylamino)propan-1-one: Known for its stimulant properties.
1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one: Similar structure but with different pharmacological effects.
1-(2-Chlorophenyl)-2-(dimethylamino)propan-1-one: Another analog with distinct biological activities.
Uniqueness
1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Propiedades
Número CAS |
35566-54-2 |
|---|---|
Fórmula molecular |
C16H21Cl2NO |
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C16H20ClNO.ClH/c17-16-7-3-2-6-14(16)8-9-15(19)10-13-18-11-4-1-5-12-18;/h2-3,6-9H,1,4-5,10-13H2;1H |
Clave InChI |
AGNKWZYFEYOSSS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)C=CC2=CC=CC=C2Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
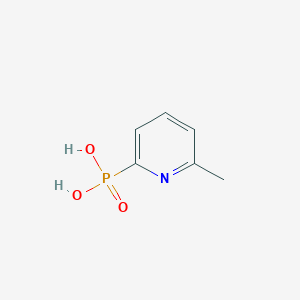
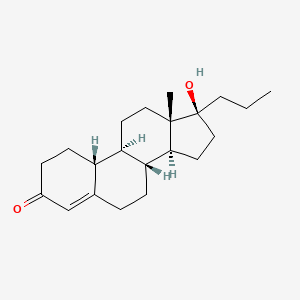


![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)
